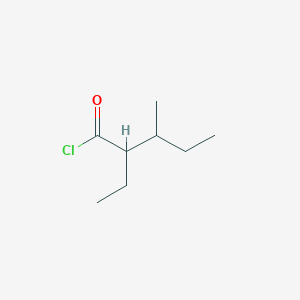

2-Ethyl-3-methyl-pentanoylchloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methyl-pentanoylchloride is an acyl chloride derivative characterized by a branched pentanoyl backbone substituted with ethyl and methyl groups at the 2- and 3-positions, respectively. Acyl chlorides are highly reactive intermediates in organic synthesis, commonly used for forming esters, amides, and other carbonyl-containing compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethyl-3-methyl-pentanoylchloride with compounds sharing structural or functional similarities, based on the provided evidence.

Functional Group Reactivity

- 2-Methyl-3-pentanone (CAS 565-69-5): This ketone lacks the electrophilic chloride group present in acyl chlorides. While ketones undergo nucleophilic additions (e.g., Grignard reactions), acyl chlorides exhibit significantly higher reactivity, enabling rapid nucleophilic acyl substitutions (e.g., esterifications, amidations) .

- (R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride (CAS 63060-94-6): As an amino acid ester hydrochloride, this compound’s reactivity centers on its ester and amine groups. Unlike acyl chlorides, it is less reactive toward nucleophiles and more suited for peptide synthesis or chiral resolutions .

Molecular Weight and Physical Properties

| Compound Name | CAS Number | Molecular Weight | Functional Groups |

|---|---|---|---|

| 2-Methyl-3-pentanone | 565-69-5 | 114.19 g/mol | Ketone |

| (R)-Ethyl 2-amino-3-phenylpropanoate HCl | 63060-94-6 | 229.7 g/mol | Ester, Amine hydrochloride |

| Ethyl 2-methylaminomethyl-3-P-tolyl-propionate HCl | 72834-32-3 | ~299.8 g/mol* | Ester, Amine hydrochloride |

Note: Molecular weight calculated from formula in .

Acyl chlorides like this compound typically have lower molecular weights compared to hydrochlorides or esters (e.g., ~163 g/mol for a hypothetical pentanoylchloride vs. 229.7 g/mol for the compound in ). Their volatility and low boiling points also distinguish them from bulkier, salt-containing derivatives .

Research Findings and Industrial Relevance

Properties

Molecular Formula |

C8H15ClO |

|---|---|

Molecular Weight |

162.66 g/mol |

IUPAC Name |

2-ethyl-3-methylpentanoyl chloride |

InChI |

InChI=1S/C8H15ClO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3 |

InChI Key |

APPZOBDHIFQHIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.